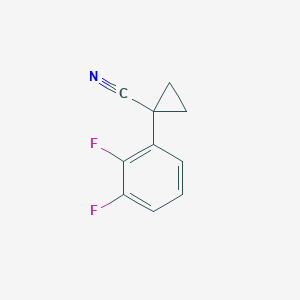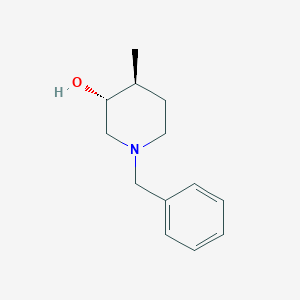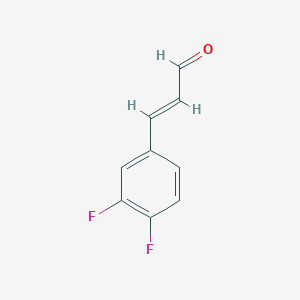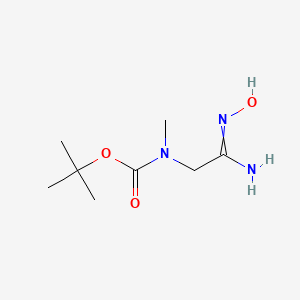
tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique chemical structure and properties, making it valuable in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate typically involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures such as NMR and HPLC are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives with altered properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates with different functional groups .
Scientific Research Applications
tert-Butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate enzymes, modulate signaling pathways, and alter cellular processes. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate include:
- tert-Butyl N-hydroxycarbamate
- N-tert-butoxycarbonylhydroxylamine
- tert-Butyl carbamate
Uniqueness
What sets tert-butyl N-[(N’-hydroxycarbamimidoyl)methyl]-N-methylcarbamate apart is its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C8H17N3O3 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-hydroxyiminoethyl)-N-methylcarbamate |
InChI |
InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10) |
InChI Key |
MDNKGMTZVSYVNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


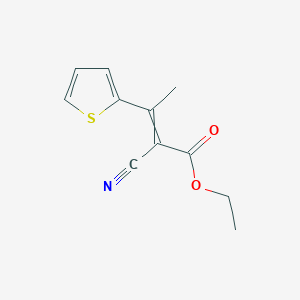
![N-[4-(N'-hydroxycarbamimidoyl)-1-methylpiperidin-4-yl]acetamide](/img/structure/B11722309.png)
![3-[2-(Benzyloxy)ethyl]oxetane](/img/structure/B11722310.png)

![6-Nitropyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B11722314.png)
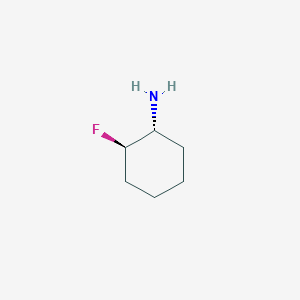
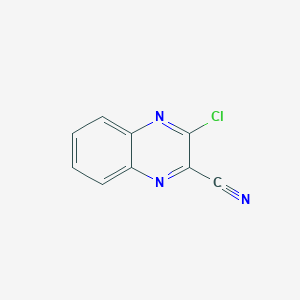
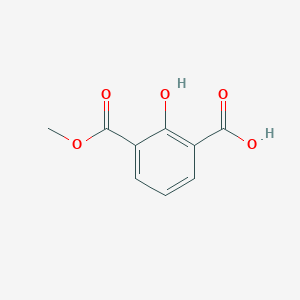
![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11722337.png)
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
